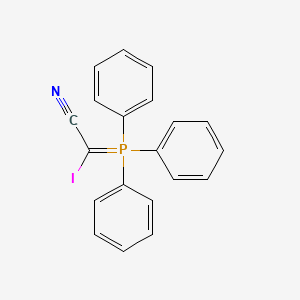
Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile is a chemical compound with the molecular formula C20H15INP. It is characterized by the presence of a nitrile group (–CN) and an iodine atom attached to a triphenylphosphoranylidene moiety. This compound is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The common preparation method for iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile involves the reaction of triphenylphosphine with an activator such as butyl lithium to form lithium triphenylphosphine. This intermediate is then reacted with methyl cyanide to yield the target compound . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The compound is typically purified through recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium iodide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, primary amines, and substituted phosphoranylidene derivatives. These products are valuable intermediates in further synthetic applications .
Applications De Recherche Scientifique
Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form stable complexes with metal ions, which are crucial in catalytic processes. The nitrile group can participate in various addition reactions, while the iodine atom can undergo substitution reactions, making it a versatile reagent in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Triphenylphosphoranylidene)acetonitrile: Similar in structure but lacks the iodine atom.
(Tributylphosphoranylidene)acetonitrile: Contains butyl groups instead of phenyl groups.
Uniqueness
Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a more versatile reagent compared to its analogs, which may have limited reactivity due to the absence of the iodine atom .
Propriétés
Numéro CAS |
63202-18-6 |
|---|---|
Formule moléculaire |
C20H15INP |
Poids moléculaire |
427.2 g/mol |
Nom IUPAC |
2-iodo-2-(triphenyl-λ5-phosphanylidene)acetonitrile |
InChI |
InChI=1S/C20H15INP/c21-20(16-22)23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
Clé InChI |
GWMNADBKJHEJFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=C(C#N)I)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


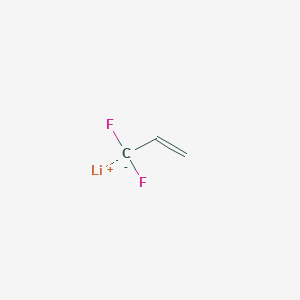
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
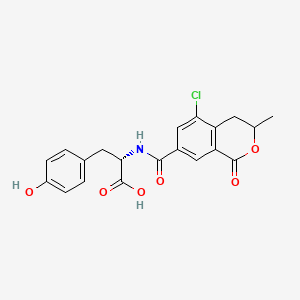

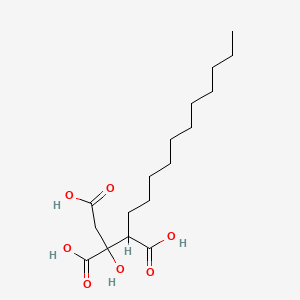




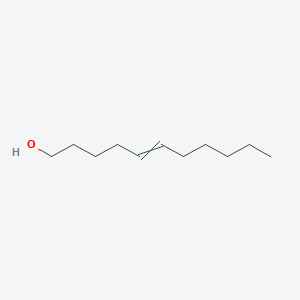
![2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14487203.png)



